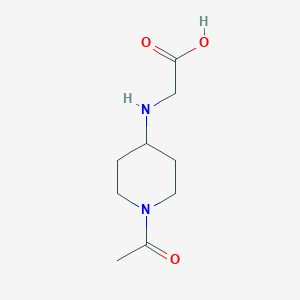![molecular formula C17H23N3O B3215032 2-[4-(dimethylamino)piperidin-1-yl]-1-(1H-indol-3-yl)ethan-1-one CAS No. 1158067-18-5](/img/structure/B3215032.png)
2-[4-(dimethylamino)piperidin-1-yl]-1-(1H-indol-3-yl)ethan-1-one
Vue d'ensemble
Description
2-[4-(dimethylamino)piperidin-1-yl]-1-(1H-indol-3-yl)ethan-1-one is a useful research compound. Its molecular formula is C17H23N3O and its molecular weight is 285.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The compound “2-[4-(dimethylamino)piperidin-1-yl]-1-(1H-indol-3-yl)ethan-1-one” is a complex molecule that likely interacts with multiple targetsIt contains an indole nucleus, which is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For instance, they may inhibit enzymes, modulate receptor activity, or interfere with cellular processes, leading to downstream effects on various biochemical pathways.
Pharmacokinetics
Indole derivatives are generally known for their broad range of chemical and biological properties . They are highly soluble in water and other polar solvents , which may influence their absorption and distribution. The metabolism and excretion of this compound would depend on its specific chemical structure and the organism in which it is administered.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level, depending on its specific targets and mode of action.
Propriétés
IUPAC Name |
2-[4-(dimethylamino)piperidin-1-yl]-1-(1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-19(2)13-7-9-20(10-8-13)12-17(21)15-11-18-16-6-4-3-5-14(15)16/h3-6,11,13,18H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHHBOYLGHEFKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)CC(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


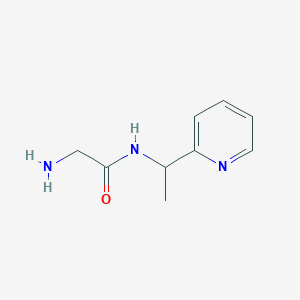
![2-(4-Fluorophenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3214951.png)
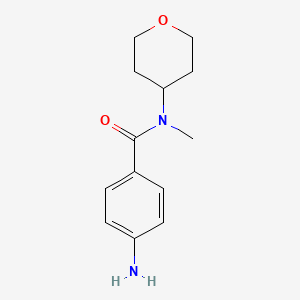
amine](/img/structure/B3214972.png)

![1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene](/img/structure/B3214988.png)
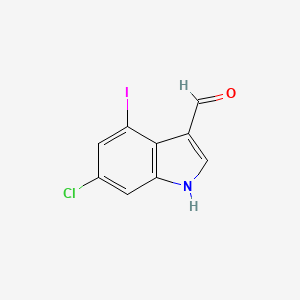
![2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol](/img/structure/B3215005.png)
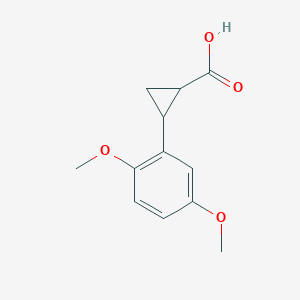
![Propanoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester, (2R)-](/img/structure/B3215019.png)
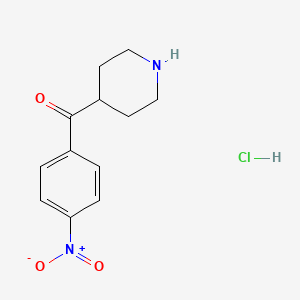
amine](/img/structure/B3215026.png)
